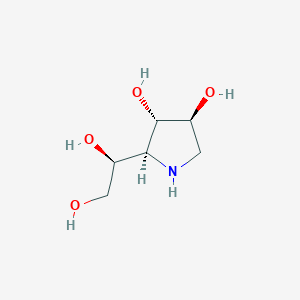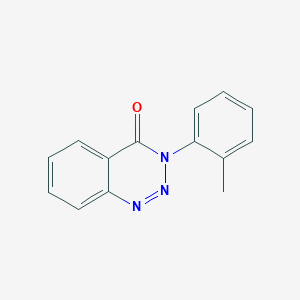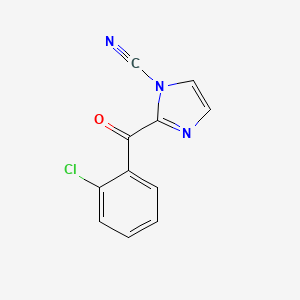
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile typically involves the reaction of 2-chlorobenzoyl chloride with imidazole and a cyanide source. One common method includes the use of thionyl chloride to convert 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which then reacts with imidazole and a cyanide source under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorobenzoyl chloride
- 2-Chlorobenzoic acid
- 2-Chlorobenzyl chloride
Uniqueness
2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile is unique due to its imidazole ring structure combined with the 2-chlorobenzoyl and carbonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
62366-27-2 |
|---|---|
Molekularformel |
C11H6ClN3O |
Molekulargewicht |
231.64 g/mol |
IUPAC-Name |
2-(2-chlorobenzoyl)imidazole-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O/c12-9-4-2-1-3-8(9)10(16)11-14-5-6-15(11)7-13/h1-6H |
InChI-Schlüssel |
RINVITQXRPAFMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



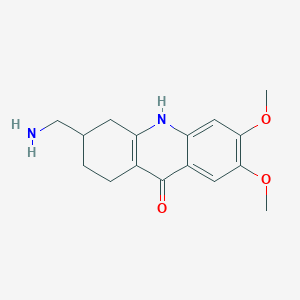


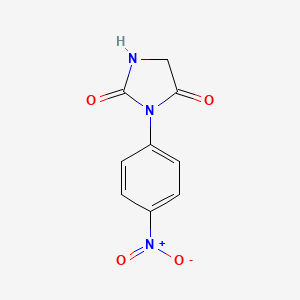


![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
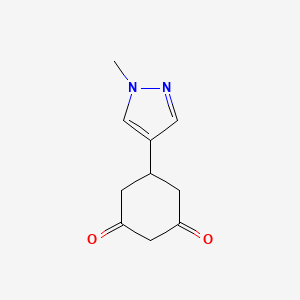
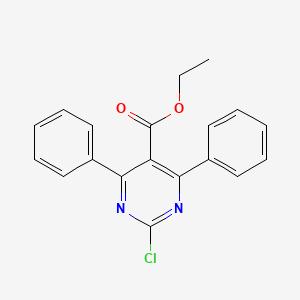
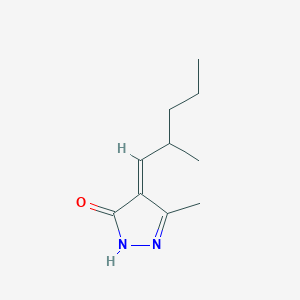
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
